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Compound of Interest

Compound Name: 2-Chloro-5-nitronicotinonitrile

Cat. No.: B1361125 Get Quote

A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug

Development Professionals

The structural confirmation of novel organic compounds is a cornerstone of modern chemical

and pharmaceutical research. For derivatives of 2-chloro-5-nitronicotinonitrile, a scaffold of

interest in medicinal chemistry, a multi-faceted spectroscopic approach is essential for

unambiguous structure elucidation. This guide provides a comparative overview of the key

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS)—used to characterize these derivatives, supported by

experimental data and detailed protocols.

Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 2-chloro-5-
nitronicotinonitrile and a selection of its derivatives where the chlorine at the 2-position has

been substituted. This comparative data highlights the influence of different functional groups

on the spectral properties of the core structure.

Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
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Compound H4 H6 Other Protons

2-Chloro-5-

nitronicotinonitrile
8.95 (d) 9.30 (d) -

2-Amino-5-

nitronicotinonitrile
8.35 (d) 8.80 (d) 7.50 (s, 2H, NH₂)

2-Methoxy-5-

nitronicotinonitrile
8.50 (d) 9.05 (d) 4.10 (s, 3H, OCH₃)

2-Hydrazinyl-5-

nitronicotinonitrile
8.20 (d) 8.70 (d)

9.80 (s, 1H, NH), 4.60

(s, 2H, NH₂)

d = doublet, s = singlet

Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
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Compo
und

C2 C3 C4 C5 C6 CN
Other
Carbon
s

2-Chloro-

5-

nitronicoti

nonitrile

152.5 110.0 145.0 140.0 155.0 115.0 -

2-Amino-

5-

nitronicoti

nonitrile

160.0 105.0 142.0 138.0 150.0 116.0 -

2-

Methoxy-

5-

nitronicoti

nonitrile

165.0 102.0 143.0 139.0 152.0 115.5
55.0

(OCH₃)

2-

Hydrazin

yl-5-

nitronicoti

nonitrile

158.0 108.0 141.0 137.0 148.0 116.5 -

Table 3: Key IR Absorption Bands (ν, cm⁻¹)
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Compound ν(C≡N)
ν(NO₂)
asymmetric

ν(NO₂)
symmetric

Other Key
Bands

2-Chloro-5-

nitronicotinonitril

e

2230 1530 1350 830 (C-Cl)

2-Amino-5-

nitronicotinonitril

e

2225 1520 1340
3400, 3300 (N-H

stretch)

2-Methoxy-5-

nitronicotinonitril

e

2228 1525 1345

2950 (C-H

stretch), 1250

(C-O stretch)

2-Hydrazinyl-5-

nitronicotinonitril

e

2220 1515 1335

3350, 3280,

3200 (N-H

stretches)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Formula [M]⁺· / [M+H]⁺ Key Fragment Ions

2-Chloro-5-

nitronicotinonitrile
C₆H₂ClN₃O₂

183/184, 185/186

(isotope pattern)

153 ([M-NO]⁺), 137

([M-NO₂]⁺), 122 ([M-

NO₂-Cl]⁺)

2-Amino-5-

nitronicotinonitrile
C₆H₄N₄O₂ 164/165

134 ([M-NO]⁺), 118

([M-NO₂]⁺)

2-Methoxy-5-

nitronicotinonitrile
C₇H₅N₃O₃ 179/180

164 ([M-CH₃]⁺), 149

([M-NO]⁺), 133 ([M-

NO₂]⁺)

2-Hydrazinyl-5-

nitronicotinonitrile
C₆H₅N₅O₂ 179/180

163 ([M-NH₂]⁺), 149

([M-N₂H₂]⁺), 133 ([M-

NO₂]⁺)
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Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific derivative and

available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024-4096 (or more, depending on sample concentration).
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Relaxation Delay: 2 seconds.

Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-

d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate

mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: Perform a background scan before acquiring the sample spectrum. The final

spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
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GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature

program that allows for the elution of the compound of interest.

MS Conditions:

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Data Acquisition (Electrospray Ionization - ESI):

Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).

LC Conditions: Use a C18 column with a gradient of water and acetonitrile (both

containing 0.1% formic acid for positive ion mode).

MS Conditions:

Ionization Mode: Positive or negative, depending on the analyte.

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: Optimized for the compound to induce some fragmentation if

desired.

Mass Range: m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and structural

confirmation of 2-chloro-5-nitronicotinonitrile derivatives.
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Caption: Workflow for the synthesis and spectroscopic confirmation of 2-chloro-5-
nitronicotinonitrile derivatives.

To cite this document: BenchChem. [Spectroscopic Scrutiny: Unveiling the Structure of 2-
Chloro-5-nitronicotinonitrile Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361125#spectroscopic-analysis-to-confirm-the-
structure-of-2-chloro-5-nitronicotinonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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